Cas no 2613381-90-9 (3-4-(benzyloxy)-3,5-dimethoxyphenylpropanal)

3-(4-(Benzyloxy)-3,5-dimethoxyphenyl)propanal is a synthetic aromatic aldehyde derivative characterized by its benzyloxy and dimethoxy substituents on the phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and fine chemicals. Its structural features, including the propanal side chain and electron-donating methoxy groups, enhance its reactivity in condensation and nucleophilic addition reactions. The benzyloxy group offers additional versatility for selective deprotection or further functionalization. With high purity and stability under standard conditions, this aldehyde is valued for its consistent performance in multi-step synthetic routes. Proper handling under inert atmospheres is recommended to preserve its integrity.
3-4-(benzyloxy)-3,5-dimethoxyphenylpropanal structure
2613381-90-9 structure
Product Name:3-4-(benzyloxy)-3,5-dimethoxyphenylpropanal
CAS No:2613381-90-9
MF:C18H20O4
MW:300.349005699158
MDL:MFCD33031620
CID:5465334
PubChem ID:54076812
Update Time:2025-11-06

3-4-(benzyloxy)-3,5-dimethoxyphenylpropanal Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanal
    • Z4912512251
    • 3-4-(benzyloxy)-3,5-dimethoxyphenylpropanal
    • MDL: MFCD33031620
    • Inchi: 1S/C18H20O4/c1-20-16-11-15(9-6-10-19)12-17(21-2)18(16)22-13-14-7-4-3-5-8-14/h3-5,7-8,10-12H,6,9,13H2,1-2H3
    • InChI Key: MKHBOTWBYVTPIO-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C(=CC(=CC=1OC)CCC=O)OC

Computed Properties

  • Exact Mass: 300.13615911 g/mol
  • Monoisotopic Mass: 300.13615911 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 44.8
  • Molecular Weight: 300.3

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Additional information on 3-4-(benzyloxy)-3,5-dimethoxyphenylpropanal

Comprehensive Analysis of 3-4-(benzyloxy)-3,5-dimethoxyphenylpropanal (CAS No. 2613381-90-9): Properties, Applications, and Industry Trends

3-4-(benzyloxy)-3,5-dimethoxyphenylpropanal (CAS No. 2613381-90-9) is a specialized organic compound gaining attention in pharmaceutical and fine chemical research. This benzyloxy-substituted propanal derivative features a unique molecular structure combining dimethoxy phenyl and propanal moieties, making it valuable for synthetic applications. Recent studies highlight its potential as a key intermediate in developing bioactive molecules, particularly in flavor & fragrance formulations and medicinal chemistry projects.

The compound's chemical stability and reactivity profile have sparked interest among researchers exploring green chemistry alternatives. With molecular formula C18H20O4 and molecular weight 300.35 g/mol, its physicochemical properties (including solubility in common organic solvents) make it suitable for multi-step synthesis processes. Industry reports indicate growing demand for such high-purity intermediates in drug discovery pipelines, especially for central nervous system targeting compounds.

Current market trends show increased searches for "CAS 2613381-90-9 suppliers" and "3-4-(benzyloxy)-3,5-dimethoxyphenylpropanal synthesis" as pharmaceutical companies seek cost-effective building blocks. Analytical techniques like HPLC purification and NMR characterization are critical for quality control, with purity standards typically exceeding 98% for research applications. The compound's structural versatility allows modifications at both the benzyl ether and aldehyde functional groups, enabling diverse structure-activity relationship studies.

Environmental considerations are shaping production methods, with manufacturers adopting catalytic processes to reduce waste. Patent analyses reveal applications in antioxidant formulations and specialty polymers, answering frequent search queries about "2613381-90-9 applications". Proper storage recommendations include protection from light at 2-8°C under inert atmosphere, reflecting standard handling protocols for oxygen-sensitive aldehydes.

Emerging research explores the compound's role in bioconjugation chemistry, particularly for probe development in diagnostic assays. Its electron-rich aromatic system facilitates photo-physical studies, addressing growing interest in fluorescent markers. Regulatory databases confirm its non-hazardous status under normal handling conditions, though standard laboratory safety practices should always be followed when working with organic compounds.

The synthesis typically involves selective etherification of appropriate phenol precursors followed by controlled oxidation, with process optimization focusing on atom economy improvements. Analytical data sheets report characteristic IR absorption bands at 1720 cm-1 (C=O stretch) and 1H NMR signals between 9.5-9.8 ppm for the aldehyde proton. These spectroscopic fingerprints aid in compound identification, a frequent concern in "how to characterize 2613381-90-9" search queries.

Industry forecasts predict steady growth for such functionalized aromatic aldehydes in material science applications. The compound's balanced lipophilicity (LogP ~2.1) makes it particularly useful in drug delivery system research. Recent publications describe its incorporation into molecular scaffolds for enzyme inhibition studies, reflecting broader trends in targeted therapeutics development.

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